molecular formula C22H25ClN4O4 B4062281 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline

5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline

Cat. No. B4062281
M. Wt: 444.9 g/mol
InChI Key: DANBXVKTTLHGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is a useful research compound. Its molecular formula is C22H25ClN4O4 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is 444.1564330 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Piperazine derivatives have been synthesized and screened for various biological activities, including antimicrobial and antifungal properties. For instance, Suryavanshi and Rathore (2017) explored the synthesis of piperazine derivatives and found that many synthesized compounds showed significant antimicrobial and antifungal properties against a range of pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Suryavanshi & Rathore, 2017).

Antifungal and Melanin Inhibition

Raza et al. (2019) synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their potential as tyrosinase and melanin inhibitors, which could be beneficial in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Nickel(II) Complexes and Structural Characterization

Mukhopadhyay et al. (2003) reported the synthesis of flexidentate Schiff base ligands and their nickel(II) complexes, showing the influence of substitution in the aromatic ring and the type of associated anion on the coordination geometry of the isolated products (Mukhopadhyay et al., 2003).

Anti-Tuberculosis Activity

Tangallapally et al. (2006) identified and synthesized analogues of a lead anti-tuberculosis agent, aiming to improve its bioavailability by modifying the compound's structure, which resulted in compounds with retained strong activity and, in some cases, superior anti-tuberculosis activity (Tangallapally et al., 2006).

properties

IUPAC Name

(3-chlorophenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c23-17-4-1-3-16(13-17)22(28)26-10-8-25(9-11-26)18-6-7-21(27(29)30)20(14-18)24-15-19-5-2-12-31-19/h1,3-4,6-7,13-14,19,24H,2,5,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANBXVKTTLHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.